Didecyldimethylammonium hydrogen sulfate
Description
Properties
Molecular Formula |
C22H49NO4S |
|---|---|
Molecular Weight |
423.7 g/mol |
IUPAC Name |
didecyl(dimethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C22H48N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-22H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
QKZSRLQZSFTOHR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Several general approaches can be employed for the preparation of didecyldimethylammonium hydrogen sulfate, based on methods used for analogous quaternary ammonium hydrogen sulfates. These approaches include:
- Direct quaternization of a tertiary amine with an appropriate alkylating agent followed by anion exchange
- Conversion from corresponding halide salts
- Acid-base neutralization reactions
- Ion exchange methods
Specific Preparation Methods
Synthesis from Didecylmethylamine
This method involves the quaternization of didecylmethylamine with a methylating agent followed by anion exchange to introduce the hydrogen sulfate group.
Quaternization Reaction
The first step involves the reaction of didecylmethylamine with a methylating agent such as methyl chloride, dimethyl sulfate, or methyl carbonate to form didecyldimethylammonium salt. This approach is similar to the preparation of didecyldimethylammonium chloride and can be adapted as follows:
- Dissolve didecylmethylamine in an alcohol solvent (industrial alcohol or virahol)
- Add methyl chloride in a molar ratio of 0.98-1.10:0.95-1.05 (amine:methyl chloride)
- Add a basic catalyst (such as sodium carbonate)
- Reflux at 75-95°C for 4-6 hours under pressure ≤0.18 MPa
- Maintain heating at 80-90°C for an additional 2-3 hours
Based on similar processes, the expected purity would be approximately 80.0-82.0% with pH values between 4.5-7.5.
Anion Exchange
Following quaternization, the chloride salt must undergo anion exchange to introduce the hydrogen sulfate anion. This can be achieved through several methods:
Method A: Direct Sulfation
Reacting the quaternary ammonium chloride with concentrated sulfuric acid to displace the chloride ion with the hydrogen sulfate ion.
Method B: Silver Oxide Method
This involves treating the quaternary ammonium chloride with silver oxide to form the hydroxide intermediate, followed by neutralization with sulfuric acid.
Method C: Hydrogen Peroxide Method
A method analogous to that described in patent literature involves reacting a quaternary ammonium iodide with sulfuric acid in the presence of hydrogen peroxide in aqueous solution:
R₄N⁺I⁻ + H₂SO₄ + H₂O₂ → R₄N⁺HSO₄⁻ + HOI
Where R represents the alkyl groups (in this case, two decyl and two methyl groups).
Conversion from Didecyldimethylammonium Chloride
A well-established route to prepare this compound involves the conversion of the corresponding chloride salt.
Preparation of Didecyldimethylammonium Chloride
The chloride salt can be prepared as described in the patent literature:
- Mix didecylmethylamine with chloromethane in alcoholic solvent
- Add a basic catalyst (typically sodium carbonate)
- Reflux at 75-95°C for 4-6 hours
- Continue heating at 80-90°C for 2-3 hours
Conversion to Hydrogen Sulfate Salt
The conversion of the chloride salt to the hydrogen sulfate salt can be achieved through several methods:
Method A: Reaction with Sulfuric Acid
The direct reaction of didecyldimethylammonium chloride with sulfuric acid:
(C₁₀H₂₁)₂(CH₃)₂N⁺Cl⁻ + H₂SO₄ → (C₁₀H₂₁)₂(CH₃)₂N⁺HSO₄⁻ + HCl
Method B: Hydroxide Intermediate Formation
Similar to the process used for other quaternary ammonium compounds:
Acid-Base Neutralization Approach
This method is adapted from the well-documented synthesis of triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) and may be applied with modifications for this compound.
Procedure Based on Triethylammonium Hydrogen Sulfate Synthesis
- Mix didecyldimethylammonium hydroxide with water
- Add sulfuric acid (98%) dropwise at controlled temperature (e.g., 60°C)
- Continue stirring for an additional period (e.g., 1 hour) at elevated temperature (e.g., 70°C)
- Remove water by heating the residue at 80°C under vacuum until weight remains constant
The expected yield based on similar reactions with triethylammonium compounds is approximately 99%.
Equilibrium Reaction Method
This method utilizes an equilibrium reaction described for preparing quaternary ammonium hydrogen sulfates:
Q⁺X⁻ + R₄N⁺HSO₄⁻ ⇌ Q⁺HSO₄⁻ + R₄N⁺X⁻
Where:
- Q⁺ is a quaternary ammonium ion
- X⁻ is a halogenide, alkylsulfate, perchlorate, or arylsulfonate
- R₄N⁺ represents the didecyldimethylammonium cation
This reaction can be carried out by:
- Preparing an aqueous solution containing the ions in stoichiometric amounts
- Shaking with an organic solvent such as chloroform or methylene chloride
- Allowing Q⁺X⁻ to migrate to the organic solvent layer (as X⁻ is more extractable than HSO₄⁻)
- Collecting the aqueous solution enriched in this compound
- Crystallizing by evaporation
Analysis of Prepared this compound
Analytical Methods
Various techniques can be employed to confirm the identity and purity of the synthesized this compound:
Table 1. Analytical Methods for this compound
| Analytical Technique | Purpose | Parameters |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structure confirmation | ¹H and ¹³C NMR in appropriate deuterated solvents |
| Infrared Spectroscopy (IR) | Functional group identification | Examination of characteristic bands for quaternary ammonium and hydrogen sulfate groups |
| Ion Chromatography | Purity determination | Using appropriate columns and mobile phases |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis | UV detection at appropriate wavelengths |
| Titration Methods | Content analysis | Titration with appropriate reagents |
Purity Assessment
For quaternary ammonium compounds, typical purity assessment includes:
- Determination of active ingredient content (typically by titration)
- Measurement of residual starting materials
- Water content determination
- pH measurement
Similar to the analysis methods used for didecyldimethylammonium chloride, the following methods may be employed:
- Titration with silver nitrate or sodium tetraphenylborate
- HPLC analysis with appropriate mobile phases
- Ion chromatography
Comparative Analysis of Preparation Methods
Table 3. Comparison of Preparation Methods for this compound
| Method | Advantages | Disadvantages | Expected Yield | Key Reaction Conditions |
|---|---|---|---|---|
| Direct synthesis from didecylmethylamine | One-pot synthesis possible | Requires handling of reactive methylating agents | 80-90% | Temperature: 75-95°C; Pressure: ≤0.18 MPa; Time: 4-6 hours |
| Conversion from chloride salt | Well-established starting material | Multiple steps required | 85-95% | Varies with specific conversion method |
| Acid-base neutralization | Simple procedure, high yield | Requires careful temperature control | ~99% | Addition at 60°C; Stirring at 70°C; Drying at 80°C |
| Equilibrium reaction | Good selectivity | Complex extraction procedure | Not specified | Room temperature extraction |
Industrial Considerations
For industrial-scale production of this compound, several factors should be considered:
- Raw Material Availability : The availability and cost of didecylmethylamine or didecyldimethylammonium chloride as starting materials
- Process Safety : Safe handling of corrosive materials like concentrated sulfuric acid
- Environmental Impact : Management of waste streams, particularly acidic waste
- Equipment Requirements : Corrosion-resistant materials due to the presence of sulfuric acid
- Scale-up Challenges : Heat transfer and mixing efficiency at larger scales
Applications of this compound
Understanding the applications helps contextualize the importance of effective preparation methods:
- Disinfection and Sanitization : Similar to other quaternary ammonium compounds
- Surface-Active Agent : Due to its amphiphilic nature
- Phase Transfer Catalyst : In various organic reactions
- Analytical Applications : In ion-pair chromatography
Chemical Reactions Analysis
Types of Reactions
Didecyldimethylammonium hydrogen sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halides such as sodium chloride or potassium iodide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduced forms of the compound, often with altered antimicrobial properties.
Substitution: Substituted quaternary ammonium compounds with different halide ions.
Scientific Research Applications
Didecyldimethylammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics for surgical instruments and surfaces.
Industry: Applied in water treatment, agriculture, and food processing for microbial control.
Mechanism of Action
The antimicrobial action of didecyldimethylammonium hydrogen sulfate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the phospholipid bilayer, causing leakage of cellular contents and ultimately cell death. The molecular targets include:
Phospholipid Membranes: Disruption leads to loss of membrane integrity.
Proteins: Denaturation of essential proteins within the cell.
DNA/RNA: Interference with nucleic acid synthesis and function.
Comparison with Similar Compounds
Key Findings :
- Its combination with cinnamaldehyde (DDAC/CA) enhances microbial reduction, highlighting the role of synergistic additives . In contrast, this compound’s biocidal properties remain understudied.
- Industrial Utility : The hydrogen sulfate and propionate variants excel in metal recovery due to their ionic liquid properties, whereas DDACl is favored in consumer disinfectants and cosmetics .
Comparison with Other Quaternary Ammonium Salts
Beyond structural analogs, this compound is compared to QACs with distinct cationic frameworks:
- Mecetronium Ethyl Sulfate : A QAC used in hair dyes and disinfectants. Unlike DDACl, it features a ethyl sulfate counterion and shorter alkyl chains, which may reduce environmental persistence but offer comparable antimicrobial breadth .
- Tetrabutylphosphonium Dihydrogen Phosphate : A phosphonium-based IL with a [P4,4,4,4]<sup>+</sup> cation. This compound exhibits higher thermal stability and metal extraction efficiency than ammonium-based ILs, making it preferable for high-temperature processes .
Performance in Metal Recovery
Studies demonstrate that DES formulations containing this compound achieve >90% copper extraction efficiency from PCBs under optimized conditions (pH 2–3, 60°C). In contrast, tetrabutylphosphonium dihydrogen phosphate achieves similar yields but at lower temperatures (40°C), underscoring the impact of cation-anion interactions on process efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
